molecular formula C12H13N3O2 B3849598 N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide

Katalognummer B3849598
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: LFMUVZZUWGJROW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide, also known as OPC-67683, is a novel anti-tuberculosis drug. It was developed by Otsuka Pharmaceutical Co., Ltd. and is currently in the clinical trial phase.

Wirkmechanismus

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide targets the enzyme InhA, which is involved in the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Inhibition of InhA leads to the disruption of the cell wall, ultimately killing the bacteria. This compound has a unique binding mode to InhA, which contributes to its high potency and low risk of inducing drug resistance.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. This compound has also been shown to have a low potential for drug-drug interactions, making it a potential candidate for combination therapy with other tuberculosis drugs.

Vorteile Und Einschränkungen Für Laborexperimente

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high potency, low risk of inducing drug resistance, and low toxicity profile. However, its clinical development is still ongoing, and its long-term safety and efficacy have yet to be established.

Zukünftige Richtungen

There are several future directions for N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide research, including the optimization of its pharmacokinetic properties, identification of potential drug-drug interactions, and evaluation of its safety and efficacy in clinical trials. Additionally, there is a need for the development of new tuberculosis drugs that can be used in combination with this compound to improve treatment outcomes.

Wissenschaftliche Forschungsanwendungen

N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide has shown promising results in preclinical studies and is currently in clinical trials for tuberculosis treatment. It has been found to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This compound has also shown a low risk of inducing drug resistance, making it a potential alternative to current tuberculosis drugs.

Eigenschaften

IUPAC Name

N'-(3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-10-5-3-4-9(8-10)14-15-12(17)11-6-1-2-7-13-11/h1-2,6-8,14H,3-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMUVZZUWGJROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
Reactant of Route 3
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide
Reactant of Route 6
N'-(3-oxo-1-cyclohexen-1-yl)-2-pyridinecarbohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.